7-Chlorofuro[3,2-b]pyridine
Overview
Description
7-Chlorofuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C₇H₄ClNO and a molecular weight of 153.57 g/mol . It consists of a pyridine ring fused with a furan ring, with a chlorine atom attached to the seventh carbon atom in the fused ring system
Synthetic Routes and Reaction Conditions:
- One method involves the reaction of furo[3,2-b]pyridine 4-oxide with trichlorophosphate in chloroform under reflux conditions. The mixture is then quenched with ice water and neutralized with sodium bicarbonate. The organic phase is extracted, dried, and concentrated to yield this compound .
- Another method involves the reaction of a precursor compound with aqueous sodium hydroxide in tetrahydrofuran at 50°C for one hour. The mixture is then cooled, extracted with methyl tert-butyl ether, and the organic layers are combined, washed, dried, and recrystallized to obtain the desired product .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or tetrahydrofuran and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed:
- The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield an aminofuro[3,2-b]pyridine derivative.
Scientific Research Applications
7-Chlorofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The specific mechanism of action for 7-Chlorofuro[3,2-b]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Furo[3,2-b]pyridine: Lacks the chlorine atom at the seventh position.
7-Bromofuro[3,2-b]pyridine: Similar structure but with a bromine atom instead of chlorine.
7-Iodofuro[3,2-b]pyridine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in 7-Chlorofuro[3,2-b]pyridine imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in the synthesis of various derivatives with potential applications in different fields.
Properties
IUPAC Name |
7-chlorofuro[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRFEXMVMBMREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441650 | |
Record name | 7-Chloro-furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-75-4 | |
Record name | 7-Chloro-furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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